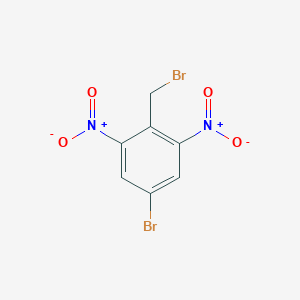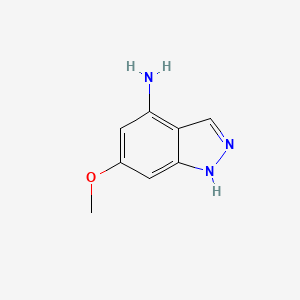
6-Methoxy-1H-indazol-4-amine
Overview
Description
6-Methoxy-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a methoxy group at the 6th position and an amino group at the 4th position on the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Scientific Research Applications
6-Methoxy-1H-indazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their versatile biological activities, they have gained considerable attention in the field of medicinal chemistry . Therefore, the future directions for “6-Methoxy-1H-indazol-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
6-Methoxy-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors . Indazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Indazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been reported to inhibit the activity of certain kinases, which can lead to the suppression of disease-related pathways .
Biochemical Pathways
Indazole derivatives have been found to affect various biochemical pathways. For instance, some indazole derivatives have been reported to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in the degradation of tryptophan . This can lead to the suppression of the IDO1 protein expression, affecting the immune response .
Result of Action
One study reported that a 6-substituted aminoindazole derivative exhibited potent anti-proliferative activity in human colorectal cancer cells (hct116), suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1H-indazol-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the tryptophan metabolism pathway . By inhibiting IDO1, this compound can modulate immune responses and has potential applications in cancer immunotherapy. Additionally, it interacts with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells, particularly human colorectal cancer cells (HCT116), by inducing cell cycle arrest at the G2/M phase . This compound also affects cell signaling pathways, including the downregulation of IDO1 protein expression, which plays a role in immune evasion by tumors. Furthermore, this compound influences gene expression and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By binding to the active site of IDO1, it inhibits the enzyme’s activity, leading to a decrease in tryptophan catabolism and an increase in immune response against cancer cells . Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to exhibit stable activity over extended periods, maintaining its inhibitory effects on IDO1 and other targets
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been reported. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as IDO1 . By inhibiting IDO1, it affects the tryptophan metabolism pathway, leading to alterations in metabolic flux and metabolite levels. This modulation of metabolic pathways contributes to its anticancer and immunomodulatory effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its efficacy. The compound’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach and accumulate in specific cellular compartments to exert its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The presence of this compound in the nucleus suggests its involvement in regulating gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-indazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzonitrile derivatives. The reaction typically involves the use of a copper catalyst and an oxidizing agent such as oxygen. The process can be summarized as follows:
Starting Material: 2-(methoxyamino)benzonitrile.
Catalyst: Copper(II) acetate.
Oxidizing Agent: Oxygen.
Solvent: Dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is carried out under an oxygen atmosphere at elevated temperatures to facilitate the formation of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated indazole derivatives.
Comparison with Similar Compounds
1H-Indazole: The parent compound without any substituents.
6-Chloro-1H-indazol-4-amine: Similar structure with a chloro group instead of a methoxy group.
6-Methyl-1H-indazol-4-amine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: 6-Methoxy-1H-indazol-4-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity and selectivity towards specific molecular targets compared to other indazole derivatives .
Properties
IUPAC Name |
6-methoxy-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDOZLUNMUNFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=NNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646937 | |
| Record name | 6-Methoxy-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-20-7 | |
| Record name | 6-Methoxy-1H-indazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


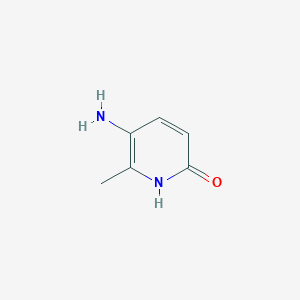
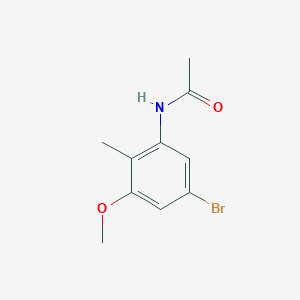
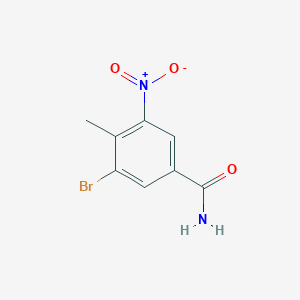
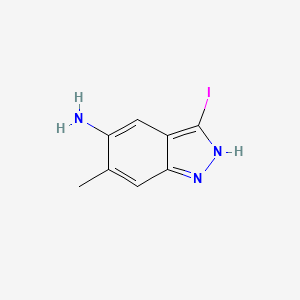
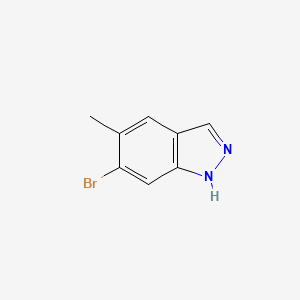
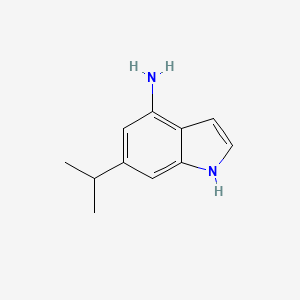
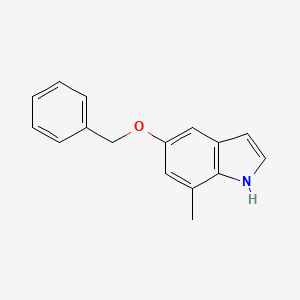
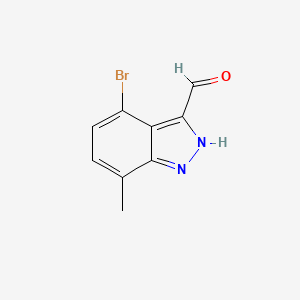
![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)
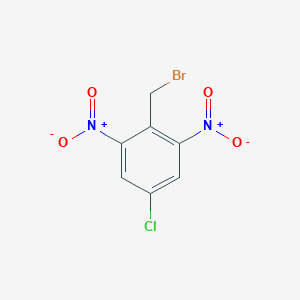
![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)
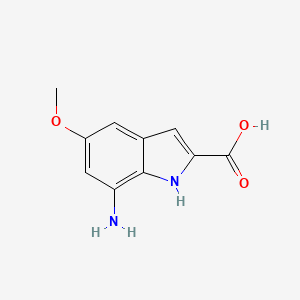
![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)
